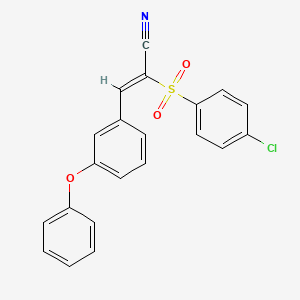![molecular formula C17H25ClN2O3S2 B2857193 3-Chloro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide CAS No. 2380096-98-8](/img/structure/B2857193.png)
3-Chloro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to have several unique properties that make it a valuable tool in the laboratory setting.
Wirkmechanismus
TAK-659 works by binding to the active site of these kinases, thereby preventing their activation and downstream signaling. This mechanism of action has been shown to be highly effective in preclinical models of several diseases, including lymphoma and rheumatoid arthritis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied. It has been found to have potent anti-tumor activity in preclinical models of lymphoma, with minimal toxicity to healthy cells. Additionally, TAK-659 has been shown to be effective in reducing inflammation in preclinical models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TAK-659 in laboratory experiments is its specificity for certain kinases. This allows researchers to selectively target specific signaling pathways and study their effects on disease progression. However, one limitation of using TAK-659 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research involving TAK-659. One potential area of study is its use in combination with other drugs to enhance its anti-tumor activity. Additionally, further research is needed to determine the optimal dosing and administration schedule for TAK-659 in vivo. Finally, more studies are needed to determine the potential side effects of TAK-659 and how they can be mitigated in clinical settings.
Conclusion:
In conclusion, TAK-659 is a valuable tool for scientific research due to its specificity for certain kinases and its potent anti-tumor and anti-inflammatory effects. While there are limitations to its use in laboratory experiments, ongoing research is exploring new ways to maximize its potential benefits. Overall, TAK-659 represents a promising avenue for the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through a series of chromatography steps to yield pure TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several kinases, including BTK, ITK, and Tec. These kinases are involved in various signaling pathways that play a critical role in the development and progression of several diseases, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S2/c1-14-15(18)3-2-4-16(14)25(21,22)19-13-17(5-11-24-12-6-17)20-7-9-23-10-8-20/h2-4,19H,5-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSCVHHAQLVQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)
![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)
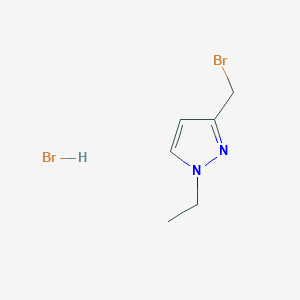
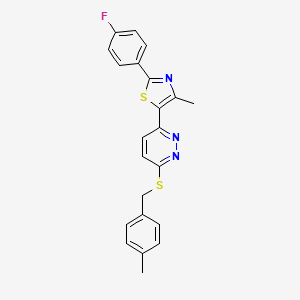


![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2857124.png)
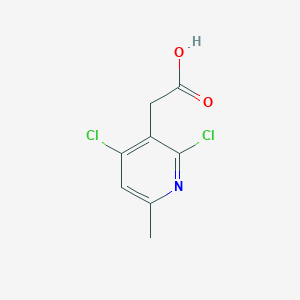
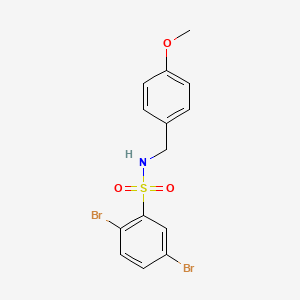
![2-{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2857129.png)
